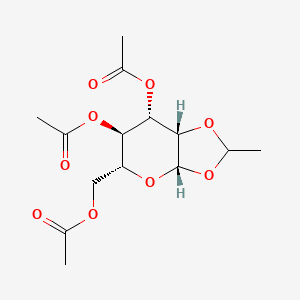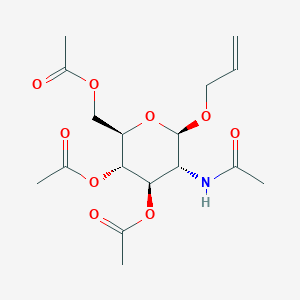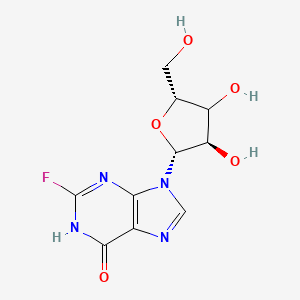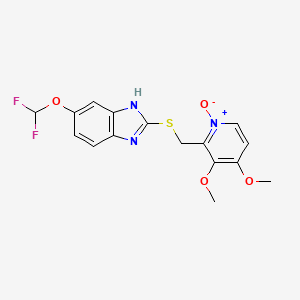![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-step reactions, including cyclization and functional group transformations. For instance, Yousef et al. (2023) detailed a synthesis approach through ion-pair reactions utilizing sodium tetraphenyl borate and quinine, a method that falls under green chemistry due to its use of deionized water and room temperature conditions, highlighting an environmentally friendly synthesis route (Yousef et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, as characterized by various physicochemical methods, includes key features such as the boron (B−) and nitrogen (N+) in piperidine, which facilitates ionic interactions critical for the compound's stability. The modest energy gap between the HOMO and LUMO levels indicates a stable compound, further supported by the detected UV/visible absorption bands, suggesting a charge transfer between host and guest molecules in the complex (Yousef et al., 2023).
Chemical Reactions and Properties
The compound exhibits notable reactivity and properties, as illustrated by its synthesis route, which involves ion-pair reactions that are essential for understanding bioactive molecule-receptor interactions. This reactivity is a cornerstone for exploring the compound's chemical behaviors and designing novel reactions or applications based on its unique structural attributes (Yousef et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's application and handling. While specific studies on this compound's physical properties are scarce, the methodologies used for its characterization, including spectroscopy and crystallography, provide a foundation for understanding its physical behavior and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for developing applications. The compound's interaction with sodium tetraphenyl borate, forming a stable ion-pair complex, showcases its unique chemical properties and potential for further exploration in synthetic chemistry and material science (Yousef et al., 2023).
科学的研究の応用
Novel Synthesis Methods
The compound has been utilized in the innovative synthesis of chemical structures. For instance, Kumar and Perumal (2007) reported its use in a novel one-pot oxidative cyclization process for synthesizing 4-methoxyquinolines and flavones, demonstrating an efficient and cost-effective method for producing these compounds under mild conditions (Kalv I. Hemanth Kumar & P. Perumal, 2007).
Characterization and Theoretical Studies
Adejoro and Oyeneyin (2013) synthesized and characterized a novel zinc (II) complex containing the compound, which was then analyzed using various computational methods. This study highlights the compound's role in forming complex structures and contributing to understanding their geometrical and thermodynamic properties (I. Adejoro & O. Oyeneyin, 2013).
Crystal Structure Analysis
The compound has been important in the study of crystal structures. Ryttersgaard and Larsen (1998) utilized it in the analysis of quininium hydrogen tartrate hemihydrate, revealing unique ion pair conformations and advancing knowledge in crystallography (C. Ryttersgaard & S. Larsen, 1998).
Asymmetric Synthesis and Catalysis
The compound has played a role in asymmetric synthesis and catalysis. Luo et al. (2008) used it in carbohydrate-templated asymmetric Diels-Alder reactions, contributing to the development of methodologies for synthesizing chiral bicyclo[2.2.2]oct-5-en-2-ones (Shun-Yuan Luo et al., 2008).
Studies on Solvatochromism
Tada et al. (2003) researched the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, utilizing the compound to understand the effects of temperature and solvent interactions on solvatochromic behavior (Erika B. Tada, Priscilla L. Silva, & O. A. Seoud, 2003).
特性
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)



